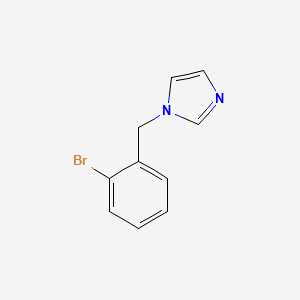

1-(2-Bromobenzyl)-1H-imidazole

Descripción

Overview of Imidazole (B134444) Derivatives in Medicinal Chemistry

Imidazole derivatives are a cornerstone in the field of medicinal chemistry, largely due to their versatile pharmacological effects and clinical importance. acs.org The imidazole is a five-membered heterocyclic ring composed of three carbon and two nitrogen atoms at positions 1 and 3. researchgate.net This structure imparts unique electronic characteristics and a capacity for hydrogen bonding, making it a flexible and valuable scaffold in drug design. acs.orgresearchgate.net

Historical Context and Significance of Imidazole Ring Systems

The history of imidazole chemistry began in the 19th century, with the first synthesis of the parent imidazole compound reported in 1858 by German chemist Heinrich Debus. nih.govapolloscientific.co.uk However, various derivatives had been discovered even earlier in the 1840s. nih.gov The imidazole ring is a fundamental component of several vital natural products, including the amino acid histidine, histamine (B1213489), purines, and nucleic acids. nih.govekb.eg Its presence in these essential biomolecules underscores its significance in biological processes. In enzymology, the imidazole side-chain of histidine is crucial for the catalytic activity of many enzymes, often acting as a proton donor or acceptor. acs.org This inherent biological relevance has made the imidazole nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. acs.orgchemicalbook.com

Broad Spectrum of Biological Activities of Imidazole Compounds

The unique structural and electronic properties of the imidazole ring allow its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. acs.orgbldpharm.com These compounds are integral to many approved pharmaceutical drugs. acs.org The electron-rich nature of the ring facilitates binding to enzymes and receptors through various non-covalent interactions. acs.orgnih.gov This versatility has led to the development of imidazole-based drugs with applications across numerous therapeutic areas. acs.orgnih.govavantorsciences.comsynthonix.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Imidazole derivatives are renowned for their potent antimicrobial effects. acs.orgchemicalbook.comavantorsciences.com The azole antifungals, which include well-known imidazole drugs like clotrimazole, miconazole, and ketoconazole, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. nih.govapolloscientific.co.uk This enzyme is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Disruption of this pathway compromises the membrane's integrity, leading to fungal cell death. nih.gov

In terms of antibacterial activity, certain imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govavantorsciences.com For instance, metronidazole (B1676534) is a key antibiotic used against anaerobic bacteria. Some synthesized imidazole derivatives have shown antibacterial activity comparable to standard drugs like norfloxacin. The antiviral potential of imidazoles has also been explored, with some compounds showing promise against various viral strains. Furthermore, antiparasitic activity is a hallmark of this class, with metronidazole being a primary treatment for protozoal infections. nih.govapolloscientific.co.uk

Anticancer and Antitumor Activities

The application of imidazole derivatives in oncology is a significant and rapidly growing area of research. acs.orgacs.orgbldpharm.com Several clinically used anticancer drugs, such as dacarbazine (B1669748) and bendamustine, feature an imidazole or a fused imidazole ring system. The anticancer mechanisms of imidazole compounds are diverse and include the modulation of various cellular targets like microtubules, protein kinases, and histone deacetylases. bldpharm.com

Research has shown that some imidazole derivatives can inhibit tubulin polymerization, a process essential for cell division, thereby halting the proliferation of cancer cells. Others act as kinase inhibitors, targeting enzymes like VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis. The structural flexibility of the imidazole scaffold allows for the design of compounds that can interact with specific targets implicated in cancer progression. researchgate.netbldpharm.com

| Compound | Target/Mechanism | Observed Activity | Reference |

|---|---|---|---|

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | Inhibits tubulin polymerization, causes DNA damage | Potent activity against colorectal cancer cell lines (IC50 values of 27.42, 23.12, and 33.14 nM against SW480, HCT116, and Caco-2 cells, respectively) | |

| 2-phenyl benzimidazole (B57391) derivatives (35 and 36) | VEGFR-2 inhibition | IC50 values of 3.37 and 6.30 μM against MCF-7 breast cancer cells | |

| Dacarbazine | Anticancer agent | Clinically used anticancer drug | |

| NSC 771432 | Induces apoptosis and cellular senescence | Inhibits anchorage-independent growth and cell migration in A549 lung cancer cells |

Anti-inflammatory and Analgesic Effects

Imidazole derivatives have been investigated for their potential to alleviate inflammation and pain. acs.orgchemicalbook.comsynthonix.com Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Some imidazole compounds have been shown to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). researchgate.net

For example, studies have reported on di- and tri-substituted imidazole derivatives that exhibit significant anti-inflammatory activity in animal models, with some compounds showing efficacy comparable to standard drugs like indomethacin (B1671933) but with reduced gastrointestinal side effects. The analgesic, or pain-relieving, properties often accompany the anti-inflammatory effects. Certain novel imidazole derivatives have demonstrated significant analgesic activity in hot-plate tests, a common method for evaluating pain relief. bldpharm.com

| Compound | Activity | Key Finding | Reference |

|---|---|---|---|

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Anti-inflammatory | Showed 58.02% inhibition in carrageenan-induced rat paw edema test | |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Anti-inflammatory & Antifungal | Exhibited 56.17% anti-inflammatory inhibition and was also active against fungal strains | |

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | Analgesic | Demonstrated 89% analgesic effect at 100 mg/kg b.w. in hot plate method | bldpharm.com |

| Various Imidazole Derivatives | Analgesic and Anti-inflammatory | Compounds have been synthesized and show activity comparable to diclofenac | bldpharm.com |

Other Pharmacological Activities (e.g., Antidiabetic, Antitubercular, Anti-HIV)

The therapeutic potential of imidazole derivatives extends beyond the aforementioned areas. acs.orgnih.govavantorsciences.com In the fight against tuberculosis, nitroimidazole derivatives have emerged as a critical class of compounds. Delamanid, a nitro-dihydro-imidazooxazole derivative, is an approved drug for treating multidrug-resistant tuberculosis. Research continues to explore new imidazole-based compounds to overcome drug resistance in Mycobacterium tuberculosis. chemicalbook.com

Furthermore, imidazole-containing compounds have been investigated for their utility as antidiabetic agents. acs.org The scaffold has also been incorporated into molecules designed to inhibit HIV, the virus that causes AIDS. nih.govavantorsciences.com The ability of the imidazole ring to be readily functionalized allows medicinal chemists to fine-tune its properties to target a wide range of biological pathways, making it a subject of ongoing and future drug discovery efforts. acs.org

Rationale for Research on 1-(2-Bromobenzyl)-1H-imidazole

The scientific inquiry into this compound is driven by its intrinsic structural characteristics and the potential for these to be exploited in the development of novel compounds with specific functionalities.

Structural Peculiarities and their Implications for Research

In this related imidazolium (B1220033) salt, the imidazole and phenyl rings are nearly perpendicular, with a dihedral angle of 87.71 (7)°. acs.org This perpendicular arrangement is a significant structural feature that can influence the molecule's interaction with biological targets or its packing in the solid state. Furthermore, the crystal structure is stabilized by non-classical intermolecular C-H···Br hydrogen bonds and π-π interactions between the imidazole ring systems. acs.org It is plausible that similar interactions and conformational preferences exist in this compound, influencing its physical and chemical properties.

The bromine atom at the ortho-position of the benzyl (B1604629) group introduces both steric hindrance and a specific electronic effect. This substitution can direct the conformation of the molecule and influence its reactivity in subsequent chemical transformations.

Interactive Data Table: Crystallographic Data for the Related Compound 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide acs.org

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂BrN₂⁺·Br⁻ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 8.4548 (10) |

| b (Å) | 13.9166 (13) |

| c (Å) | 20.831 (2) |

| V (ų) | 2451.1 (5) |

| Z | 8 |

| Dihedral Angle (imidazole/phenyl) | 87.71 (7)° |

| Centroid–centroid distance (π–π stacking) | 3.472 (6) Å |

This data pertains to a closely related imidazolium salt and provides insight into the likely structural features of this compound.

Gaps in Current Literature and Future Research Directions

The existing body of scientific literature reveals that this compound is primarily utilized as a reactant in the synthesis of more elaborate molecules. There is a noticeable lack of comprehensive studies focused on the fundamental properties and reactivity of the compound itself.

Key Gaps in the Literature:

Detailed Physicochemical Characterization: A thorough investigation and documentation of the physicochemical properties of this compound, including its solubility, pKa, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry), are not readily available.

Single Crystal X-ray Diffraction Analysis: The definitive solid-state structure of this compound has not been reported. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions, confirming the conformational predictions based on related structures.

Systematic Reactivity Studies: While its use in nucleophilic substitution is implied, a systematic exploration of its reactivity under various conditions (e.g., oxidation, reduction, cross-coupling reactions) has not been undertaken.

Exploration of Biological Activity: There is a lack of data on the intrinsic biological activity of this compound.

Future Research Directions:

Future research endeavors should aim to fill these knowledge gaps. A comprehensive characterization of the compound would provide a valuable reference for researchers using it as a starting material. Elucidation of its crystal structure would offer a deeper understanding of its conformational and packing behavior.

Furthermore, exploring the synthetic utility of the bromine substituent through various cross-coupling reactions could open up new avenues for creating diverse molecular scaffolds. Given that many imidazole-containing compounds exhibit biological activity, a preliminary screening of this compound for various biological activities could be a fruitful area of investigation. The development of its derivatives, such as the reported this compound-4-carboxylic acid and this compound-2-carboxylic acid, as building blocks in medicinal chemistry and materials science remains a promising field of study.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2-bromophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQPWBLBKUIDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70533456 | |

| Record name | 1-[(2-Bromophenyl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72459-45-1 | |

| Record name | 1-[(2-Bromophenyl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromobenzyl 1h Imidazole and Its Analogues

Classical and Modern Synthetic Routes for Imidazole (B134444) Derivatives

The construction of the imidazole core has been a subject of intense research for over a century, leading to a rich portfolio of synthetic methods. These can be broadly categorized into classical condensation reactions and modern catalytic approaches, including multi-component and transition-metal-catalyzed reactions.

Multi-component Reactions for Imidazole Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules in a single operation. rsc.org These reactions are advantageous due to their often simple procedures, short reaction times, and the ability to generate molecular diversity from readily available starting materials. rsc.org

One prominent example is the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles from the cyclocondensation of benzil, an aromatic aldehyde, a primary amine (like aminoethylpiperazine), and ammonium (B1175870) acetate (B1210297). rsc.org This approach, often facilitated by a catalyst such as sulfated yttria, provides a versatile route to highly substituted imidazoles. rsc.org Another strategy involves the reaction of amines, aldehydes, and isocyanides bearing an acidic α-proton to yield highly substituted 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. researchgate.netresearchgate.net The reactivity in these MCRs can be modulated by the choice of reactants and the use of catalysts like silver(I) acetate to promote reactions with less reactive components such as ketones. researchgate.netresearchgate.net Imidazole itself can also act as an organocatalyst in MCRs to produce a variety of functionalized heterocyclic and carbocyclic compounds. google.com

Palladium-Catalyzed Reactions in Imidazole Chemistry

Palladium catalysis has revolutionized organic synthesis, and its application in imidazole chemistry has enabled the development of powerful methods for C-C and C-N bond formation. These reactions provide access to a wide array of functionalized imidazole derivatives under relatively mild conditions. researchgate.netorganic-chemistry.org

The formation of a C-N bond is a critical step in many imidazole syntheses. Intramolecular C-N bond formation, often catalyzed by transition metals like copper or palladium, provides an effective route to fused imidazole systems. For instance, copper-catalyzed intramolecular C-N bond formation has been used to synthesize benzimidazole-fused heterocycles. google.com In the context of palladium catalysis, intramolecular amination reactions are key steps in tandem processes for creating complex heterocyclic structures. nih.gov While direct intramolecular palladium-catalyzed C-N bond formation to form the basic imidazole ring is less common, the principles are applied in more complex cyclizations.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been extensively used to functionalize the imidazole ring. researchgate.netorganic-chemistry.orgresearchgate.netotago.ac.nz This reaction typically involves the coupling of a haloimidazole with a boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgotago.ac.nz An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields. organic-chemistry.orgotago.ac.nz The reaction conditions are often mild, making it a versatile method for late-stage functionalization. organic-chemistry.orgotago.ac.nz The choice of ligand for the palladium catalyst can be crucial for the success of the coupling, with various phosphine-based and other ligands being employed. researchgate.net The reaction is not only limited to simple aryl or vinyl boronic acids but can also be applied to more complex systems, demonstrating its broad applicability in the synthesis of biologically active molecules and materials. researchgate.netnih.gov

Direct C-H activation and functionalization have emerged as a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. acs.org In imidazole chemistry, palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the imidazole core. acs.orgfao.org The regioselectivity of the C-H arylation can often be controlled by the choice of directing groups, ligands, and reaction conditions. acs.org For example, the C5-arylation of 1-SEM-imidazole has been achieved using specific palladium catalysts. acs.org Furthermore, nickel-catalyzed C-H arylation and alkenylation of imidazoles have also been developed, expanding the toolbox for imidazole functionalization. lookchem.com These methods provide a powerful and efficient way to synthesize complex, substituted imidazoles that would be challenging to access through traditional methods. acs.orgfao.org

Specific Synthesis of 1-(2-Bromobenzyl)-1H-imidazole

The synthesis of the target compound, this compound, is most directly achieved through the N-alkylation of imidazole with 2-bromobenzyl bromide. This reaction falls under the general class of nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as a nucleophile, displacing the bromide from the benzyl (B1604629) halide.

A general and efficient procedure for the N-alkylation of imidazoles involves reacting the imidazole with an alkyl halide in the presence of a base. In a typical laboratory preparation, imidazole is deprotonated by a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting imidazolide (B1226674) anion then reacts with 2-bromobenzyl bromide to furnish the desired product.

For instance, a plausible synthetic route would involve the following steps:

Imidazole is dissolved in a suitable solvent, such as anhydrous DMF.

A slight excess of a base, like sodium hydride, is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and safely handle the generated hydrogen gas.

After the deprotonation is complete, a solution of 2-bromobenzyl bromide in the same solvent is added dropwise.

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched, typically with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

An alternative, more environmentally friendly approach involves carrying out the N-alkylation in an aqueous basic medium using a surfactant like sodium dodecyl sulfate (B86663) (SDS). This method can enhance the reaction rate by mitigating solubility issues and often allows for simpler work-up procedures.

The regioselectivity of the alkylation is not a concern for the synthesis of this compound from unsubstituted imidazole. However, for substituted unsymmetrical imidazoles, the position of N-alkylation is influenced by steric and electronic factors of the substituent on the imidazole ring, as well as the nature of the alkylating agent and the reaction conditions. lookchem.com

Below is a table summarizing a representative synthesis of a related compound, which illustrates the general conditions that can be adapted for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product | Yield | Reference |

| Imidazole | 2-Bromobenzyl bromide | DMF | NaH | 0 °C to RT | This compound | High | General Method |

| 1-methyl-1H-imidazole | 1-bromo-2-(bromomethyl)benzene | Dioxane | - | Reflux | 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide | Not specified |

Precursor Synthesis and Optimization

The principal precursors for the synthesis of the target compound are imidazole and 2-bromobenzyl bromide . These are typically commercially available reagents. However, the synthesis of derivatized analogues often necessitates the use of precursors that are themselves synthesized through multi-step sequences.

Strategies for precursor synthesis include:

Using Substituted Imidazoles: To introduce functionality on the imidazole ring, the synthesis can commence with a pre-functionalized imidazole. For instance, the reaction of 2-bromobenzyl bromide with imidazole-4-carboxylic acid is used to produce this compound-4-carboxylic acid. Similarly, starting with 1-methyl-1H-imidazole yields N-methylated imidazolium (B1220033) salt derivatives. nih.gov

Synthesis of Complex Precursors: For more complex analogues, the precursors themselves require dedicated synthetic routes. An example is the multi-step synthesis of 5-amino-1-(2-bromophenyl)-4-cyanoimidazole starting from diaminomaleonitrile. researchgate.net Another specialized precursor, 2-(2-bromophenyl)acetonitrile , can be prepared according to literature procedures and serves as a starting point for further transformations. nih.gov

Reaction Conditions and Yield Optimization

The core reaction for synthesizing this compound is the nucleophilic substitution between the imidazole anion and 2-bromobenzyl bromide, a process known as N-alkylation. nih.gov The optimization of this reaction focuses on the choice of base, solvent, and energy source to maximize yield and purity.

Key parameters for optimization include:

Base and Solvent System: A variety of bases and solvents can be employed. A common method involves using potassium carbonate (K₂CO₃) as the base in a solvent like dry acetone (B3395972) or tetrahydrofuran (B95107) (THF). nih.govimp.kiev.ua Stronger bases such as sodium hydride (NaH) in THF have also been utilized. google.com

Phase Transfer Catalysis (PTC): To facilitate the reaction between reactants in different phases, PTC is an effective methodology. The N-alkylation of imidazole derivatives has been successfully carried out using a phase transfer catalyst in a dichloromethane (B109758) and aqueous sodium hydroxide (B78521) system. tandfonline.com

Ultrasound and Solid-Base Catalysis: Green chemistry approaches have been developed to improve the efficiency and environmental footprint of the synthesis. Ultrasound-promoted, solvent-free N-alkylation of imidazole using solid-base catalysts like alkali-metal doped carbons (e.g., Cs⁺-Norit) has been shown to produce N-substituted imidazoles in very high yields (>80%). rsc.org Basic zeolites have also been used as catalysts for the alkylation of imidazole in the absence of a solvent. researchgate.net

The following table summarizes various reaction conditions reported for the N-alkylation of imidazole and its derivatives.

| Catalyst/Base | Solvent | Alkylating Agent | Conditions | Yield | Reference |

| K₂CO₃ | Dry Acetone | Ethylchloroacetate | Reflux | 82% (ester intermediate) | nih.gov |

| K₂CO₃ | THF | 1-(3-bromopropyl)-1H-imidazole | 65°C, 24h | 85.4% | imp.kiev.ua |

| None (Solid-Base) | Solvent-free | 1-Bromobutane | Ultrasound | >80% | rsc.org |

| PTC Reagent/NaOH | Dichloromethane/H₂O | n-Butyl bromide | 50°C, 5h | - | tandfonline.com |

| None | Dioxane | 1-Bromo-2-(bromomethyl)benzene | Reflux, 12h | - | nih.gov |

| DABCO | Toluene or Methanol | Acyclic MBH alcohols | Reflux | 70-84% | beilstein-journals.org |

Purification and Characterization Techniques

Following the synthesis, a systematic process of purification and characterization is essential to isolate the target compound and verify its structure and purity.

Purification Techniques:

Initial Workup: The reaction mixture is typically filtered to remove inorganic salts, such as potassium bromide. nih.govimp.kiev.ua

Extraction: The product is often extracted from the reaction mixture into an organic solvent like dichloromethane or carbon tetrachloride. nih.govbeilstein-journals.org The organic layers are then combined, washed (e.g., with brine), and dried over an agent like sodium sulphate or MgSO₄. nih.govbeilstein-journals.org

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. imp.kiev.uabeilstein-journals.org

Chromatography: Column chromatography on silica (B1680970) gel is a common method for purifying the crude product. beilstein-journals.org The purity of the compound and fractions can be monitored by Thin-Layer Chromatography (TLC). nih.gov

Recrystallization: For solid products, recrystallization from a suitable solvent system, such as acetonitrile and diethyl ether, is an effective final purification step and can yield single crystals suitable for X-ray analysis. nih.gov

Characterization Techniques: The structure and identity of this compound and its analogues are confirmed using a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure, showing the specific proton and carbon environments. nih.govacs.org

Mass Spectrometry (MS): Mass spectrometry and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the molecular weight and elemental composition of the synthesized compound. nih.govacs.org

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy helps to identify the presence of key functional groups within the molecule. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of the molecular structure in three dimensions, including bond lengths and angles. nih.gov

Synthesis of Derivatized this compound Analogues

The this compound scaffold is a versatile platform for the development of a wide range of derivatized analogues. Modifications can be introduced at the imidazole ring, the benzyl group, or both, allowing for the fine-tuning of the molecule's properties.

Strategies for Substituent Introduction and Modification

Several synthetic strategies are employed to introduce or modify substituents on the core structure. These approaches can be broadly categorized as either building from functionalized precursors or modifying the fully formed parent molecule.

Functionalization via Substituted Precursors: This is a direct and common approach where the synthesis begins with an already modified starting material.

Substituted Imidazoles: Using a substituted imidazole, such as 1-methyl-1H-imidazole or imidazole-4-carboxylic acid , allows for the direct incorporation of a substituent at a specific position on the imidazole ring. nih.gov

Complex Precursor Assembly: In some cases, a highly functionalized analogue is built from the ground up. The synthesis of 5-amino-1-(2-bromophenyl)-4-cyanoimidazole , for example, is achieved through a multi-step pathway starting from diaminomaleonitrile, which installs the 2-bromobenzyl group onto a pre-functionalized cyano-imidazole precursor. researchgate.net

Post-Synthetical Modification: This strategy involves performing chemical reactions on an existing functional group of a synthesized analogue.

Functional Group Transformation: A classic example is the synthesis of imidazole amides. An imidazole ester, itself synthesized from imidazole and ethyl chloroacetate, can be reacted with a variety of different amines to produce a library of N-substituted amide derivatives. nih.gov

Substitution on the Benzyl Ring: The bromine atom on the benzyl ring is a key functional handle that can be replaced by other groups through nucleophilic substitution reactions, for example with amines or thiols.

Strategic Synthesis for Further Functionalization: Synthetic routes can be designed to intentionally leave certain positions on the molecule reactive for subsequent modification. For instance, methods have been developed for the selective synthesis of 2,4-disubstituted imidazoles, which leaves the N1 and C5 positions available for further functionalization. acs.org

The following table provides examples of derivatization strategies.

| Strategy | Precursor(s) | Reaction | Resulting Analogue | Reference |

| Use of Substituted Imidazole | Imidazole-4-carboxylic acid, 2-Bromobenzyl bromide | N-Alkylation | This compound-4-carboxylic acid | |

| Functional Group Transformation | Ethyl 1H-imidazol-1-yl acetate, Various amines | Amidation | N-substituted 2-(1H-imidazol-1-yl)acetamides | nih.gov |

| Complex Precursor Synthesis | Diaminomaleonitrile (multi-step) | Cyclization/Alkylation | 5-Amino-1-(2-bromophenyl)-4-cyanoimidazole | researchgate.net |

Biological Activity Profiling and Evaluation

In Vitro Biological Assays

In vitro assays are fundamental in early-stage drug discovery for identifying and characterizing the biological activity of novel chemical entities. For the benzyl-imidazole scaffold, these assays have revealed a range of activities from enzyme inhibition to cytotoxicity against cancer cells and antimicrobial effects.

Enzyme Inhibition Studies

Derivatives of benzyl-imidazole have been investigated as inhibitors of various enzymes critical to disease pathways. The imidazole (B134444) ring, capable of coordinating with metal ions in enzyme active sites, and the customizable benzyl (B1604629) group make this scaffold a versatile platform for designing specific inhibitors.

Studies have shown that 1-benzyl-1H-imidazole derivatives can be potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2), an important target for managing hypertension and congestive heart failure. acs.org For example, a derivative featuring a nitrile group on the para position of the benzyl moiety demonstrated a high selectivity and a low IC₅₀ value of 1.7 nM for CYP11B2. acs.org In another study, benzimidazole-thioquinoline derivatives were assessed for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes. nih.gov A derivative containing a 4-bromobenzyl group, closely related to the subject compound, exhibited significant potency with an IC₅₀ value of 28.0 µM, which was substantially more effective than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov Furthermore, imidazole-based compounds have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, with some derivatives showing inhibitory activity in the nanomolar range. nih.gov

| Compound Name/Description | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| 1-(4-Cyanobenzyl)-5-(4-(trifluoromethyl)phenyl)-1H-imidazole | Aldosterone Synthase (CYP11B2) | 1.7 nM | acs.org |

| Benzimidazole-thioquinoline derivative with 4-bromobenzyl group (Compound 6j) | α-Glucosidase | 28.0 µM | nih.gov |

| 2-(4-hydroxyphenyl)-3-phenylindole (Compound 12) | Hyaluronidase | 107 µM | mdpi.com |

| Imidazole-based EGFR inhibitor (Compound 3c) | Epidermal Growth Factor Receptor (EGFR) | 236.38 nM | nih.gov |

| Benzimidazole-based BRAFV600E inhibitor (Compound 2) | BRAFV600E Kinase | 0.002 mmol/L | nih.gov |

Cell-Based Assays

Cell-based assays provide crucial information on how a compound affects whole cells, including its ability to kill cancer cells, protect neurons, or fight microbial infections.

Cytotoxicity and Antiproliferative Activity

The antiproliferative potential of benzyl-substituted heterocyclic compounds has been evaluated against various human cancer cell lines. While no specific data exists for 1-(2-Bromobenzyl)-1H-imidazole, a closely related thienopyrimidine derivative featuring a 2-(4-bromobenzyl) tether was synthesized and tested for its anticancer effects. nih.gov One compound from this series, designated 7a, emerged as a potent agent against the FaDu human pharynx squamous cell carcinoma cell line, with an IC₅₀ value of 1.73 µM. nih.gov Other imidazole derivatives have been assessed against breast (MCF-7), lung (A549), and colorectal (HT-29) cancer cell lines, with some compounds demonstrating IC₅₀ values in the low micromolar range, comparable to or better than standard chemotherapeutic agents. nih.gov These studies often highlight that specific substitutions on the benzyl and imidazole rings are key to achieving high potency and selectivity against cancer cells while remaining non-toxic to normal cells. nih.gov

| Compound Name/Description | Cell Line | Cancer Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| 2-(4-Bromobenzyl) thienopyrimidine (Compound 7a) | FaDu | Pharynx Squamous Cell Carcinoma | 1.73 µM | nih.gov |

| Imidazole-based EGFR inhibitor (Compound 3c) | MCF-7 | Breast | 1.98 µM | nih.gov |

| A549 | Lung | 2.51 µM | nih.gov | |

| HT-29 | Colorectal | 4.07 µM | nih.gov |

Neuroprotective and Anti-inflammatory Effects

Neuroinflammation is a key factor in the progression of neurodegenerative diseases. While direct studies on the neuroprotective and anti-inflammatory effects of this compound are not available, research into related heterocyclic structures shows potential. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one modified with a 1,2,3-triazole ring have been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells. These compounds can activate the Nrf2-HO-1 signaling pathway, which helps protect cells from oxidative stress, and reduce the levels of inflammatory mediators. This indicates that complex heterocyclic systems, which may include benzyl moieties, have the potential to modulate neuroinflammatory pathways. Further research is required to determine if the this compound scaffold possesses similar properties.

Antimicrobial Efficacy

The imidazole ring is a core component of many established antifungal drugs, and research continues to explore new imidazole-containing derivatives for broader antimicrobial activity. Studies on various benzimidazole (B57391) derivatives have demonstrated a range of antibacterial and antifungal efficacy. nih.govnih.gov The activity is highly dependent on the nature and position of substituents on the core scaffold. For example, certain phenyl-substituted benzyl ethers of benzimidazole showed good activity with Minimum Inhibitory Concentration (MIC) values as low as 0.39 mg/L. nih.gov Other series of benzimidazole derivatives have shown strong activity against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus with MIC values of 15.6 mg/L, though they were largely inactive against Gram-negative bacteria. nih.gov Some novel benzimidazole derivatives exhibited significant antifungal activity against Candida albicans, with MIC values of 6.25 µg/mL, comparable to the standard drug fluconazole. nih.gov

| Compound Class/Description | Microorganism | MIC Value | Source |

|---|---|---|---|

| Benzimidazole & phenyl-substituted benzyl ethers | Various | 0.39–0.78 mg/L | nih.gov |

| Benzimidazole derivative (EJMCh-13) | Staphylococcus aureus ATCC 25923 | 15.6 mg/L | nih.gov |

| Benzimidazole derivative (EJMCh-13) | Micrococcus luteus ATCC 10240 | 15.6 mg/L | nih.gov |

| Novel benzimidazole derivative (Compound 4a) | Candida albicans | 6.25 µg/mL | nih.gov |

| Novel benzimidazole derivative (Compound 4a) | Bacillus subtilis | 12.5 µg/mL | nih.gov |

Receptor Binding Affinity Assays

The imidazole scaffold is a recognized pharmacophore for several important biological receptors. Notably, imidazole derivatives have been developed as ligands for imidazoline (B1206853) and adrenergic receptors. However, specific receptor binding affinity data for this compound is not currently documented.

Research on related compounds provides context for potential targets. For instance, some benzimidazole derivatives have been identified as inhibitors of the Androgen Receptor (AR), a key target in prostate cancer, with one derivative showing an IC₅₀ of 4.2 µmol/L by targeting the binding function 3 (BF3) domain of the receptor. nih.gov The development of ligands for imidazoline I₂ receptors, which are implicated in neuroprotection and psychiatric disorders, often involves heterocyclic structures similar to imidazole. The ability of the imidazole nitrogen atoms to form key interactions within receptor binding pockets makes this scaffold a continued area of interest for designing novel receptor modulators.

In Vivo Pharmacological Evaluation

In vivo pharmacological studies are essential for understanding the efficacy and biological effects of a compound within a living organism. While specific in vivo data for this compound is not extensively detailed in the reviewed literature, the evaluation of its structural analogues in various animal models provides insight into the potential therapeutic applications and biological targets of this class of compounds.

The therapeutic potential of imidazole-based compounds has been investigated using various animal models of disease. For instance, derivatives of 1-(5-(1H-benzo[d]imidazol-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one, which share the core imidazole structure, have been evaluated for anticancer efficacy using a MV4-11 mouse xenograft model, a common model for hematologic malignancies. nih.gov In a different context, the alpha-adrenergic receptor activity of imidazole analogues has been assessed in guinea pig ileum models. nih.gov Furthermore, the antibiofilm capabilities of related 2-aminoimidazoles have been tested on titanium implants in animal models to evaluate their potential in preventing device-associated infections. researchgate.net These examples highlight the diverse disease models used to profile the in vivo activity of imidazole-containing structures.

Efficacy and dose-response relationships are critical for determining a compound's therapeutic window. For imidazole derivatives, these have been characterized in various contexts. In the study of BET inhibitors for cancer, a benzimidazole-pyrrol derivative demonstrated significant antitumor efficacy in a mouse model. nih.gov For a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogues, their potency as agonists or antagonists at α1- and α2-adrenergic receptors was determined in guinea pig ileum, establishing a clear relationship between the compound's structure and its functional activity. nih.gov The study revealed that while several analogues were potent, none were as potent as the parent drug, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, on the adrenergic receptor systems tested. nih.gov These studies underscore the importance of establishing efficacy and dose-dependency to identify lead candidates for further development.

Pharmacodynamic (PD) biomarkers are measurable indicators that signal a pharmacological response to a drug and are increasingly used to streamline drug development. nih.gov They can provide early evidence of a drug's activity and help in dose selection. youtube.com PD biomarkers should reflect the drug's mechanism of action and can sometimes be used in place of clinical efficacy studies for approval, particularly in biosimilar development. nih.govyoutube.com For example, absolute neutrophil count (ANC) is a well-established PD biomarker for pegfilgrastim, a drug used to treat neutropenia. fda.gov However, for the specific compound this compound and its close analogues, dedicated studies identifying and validating specific pharmacodynamic biomarkers have not been reported in the reviewed literature. The identification of such biomarkers would be a crucial step in its future clinical development. youtube.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. These studies guide the optimization of lead compounds to enhance potency and selectivity.

The imidazole ring is a versatile pharmacophore that can act as an aromatic or hydrophobic center depending on its substitution. tci-thaijo.org For compounds in the 1-benzyl-imidazole class, several structural features are considered key for biological activity. The imidazole ring itself is crucial, often participating in hydrogen bonding and other interactions with biological targets. The benzyl group, particularly when substituted, plays a significant role in modulating activity. For example, the 1-benzyl group has been identified as an important structural element in certain 2-amino-1H-imidazole derivatives. researchgate.net

The key pharmacophoric elements for this class of compounds can be summarized as:

The Imidazole Core: Acts as a central scaffold and can function as a hydrogen bond donor. tci-thaijo.org

The Benzyl Group at N-1: This hydrophobic moiety is critical for orienting the molecule and for establishing key interactions with the target protein. Its substitution pattern heavily influences activity.

Substituents on the Benzyl Ring: The presence and position of substituents, such as the bromine atom in this compound, can enhance binding affinity through electronic and steric effects.

Modifying substituents on the core imidazole scaffold and its appended groups has a profound impact on biological activity. SAR studies on various imidazole series have yielded detailed insights.

In a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, modifying the benzylic position (the carbon bridge between the rings) had a significant effect on α2-adrenoceptor activity. Replacing the methyl group with hydrogen, hydroxy, or methoxy (B1213986) groups altered the compound's potency and selectivity, demonstrating that the nature and chirality of this substituent are important for maintaining high activity. nih.gov

Another study on imidazole-coumarin conjugates designed as anti-HCV agents found that activity was highly dependent on substituents on both the imidazole and coumarin (B35378) rings. The presence of a hydrogen atom at the N(1) position of the imidazole and substituents like fluorine, chlorine, or bromine on the coumarin moiety were found to substantially increase potency and selectivity. mdpi.com

For 2-amino-1H-imidazole derivatives studied as biofilm inhibitors, the nature of the substituent at the 2N-position was critical. researchgate.net Furthermore, placing long cyclo-alkyl chains or specific aromatic groups like piperonyl at the N-1 position resulted in strong biofilm inhibition. researchgate.net The position of a carboxylic acid group on the imidazole ring also impacts its properties; a 2-carboxylic acid isomer is predicted to have a lower pKa than a 4-carboxylic acid derivative due to the proximity of electron-withdrawing groups.

These findings are summarized in the table below, illustrating how specific structural changes modulate biological outcomes in different series of imidazole-based compounds.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference(s) |

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazoles | Replacement of benzylic methyl with H, OH, or OMe | Altered potency and selectivity at α-adrenergic receptors. nih.gov | nih.gov |

| Imidazole-Coumarin Conjugates | Substitution on coumarin ring (F, Cl, Br) | Substantially increased anti-HCV potency and selectivity. mdpi.com | mdpi.com |

| 2-Amino-1H-imidazoles | Long cyclo-alkyl or specific aromatic groups at N-1 | Resulted in strong biofilm inhibition. researchgate.net | researchgate.net |

| 1-(Bromobenzyl)-1H-imidazole-carboxylic acids | Position of carboxylic acid group (C2 vs. C4) | Affects electronic properties (pKa) of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their physicochemical properties, which are in turn determined by their molecular structure. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of novel compounds and guide the rational design of more potent molecules.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of imidazole and benzimidazole derivatives has been the subject of numerous QSAR analyses for a variety of biological targets. These studies provide valuable insights into the structural features that are likely to govern the activity of compounds like this compound.

Several QSAR studies on imidazole derivatives have highlighted the significance of steric, electrostatic, and hydrophobic parameters in determining their biological efficacy. For instance, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of imidazole-containing compounds. rjptonline.orgnih.gov These models generate contour maps that visualize the regions around the molecule where modifications to steric bulk, electrostatic charge, and hydrophobicity would likely enhance or diminish biological activity.

In a typical QSAR study on imidazole derivatives, a dataset of compounds with varying substituents and their corresponding biological activities (e.g., IC₅₀ values) is used. The IC₅₀ values are often converted to their logarithmic form (pIC₅₀) for linear modeling.

Table 1: Illustrative Data for a Hypothetical QSAR Study of Imidazole Derivatives

| Compound | Substituent (R) | IC₅₀ (µM) | pIC₅₀ |

| 1 | -H | 10.5 | 4.98 |

| 2 | -CH₃ | 8.2 | 5.09 |

| 3 | -Cl | 5.1 | 5.29 |

| 4 | -Br | 3.9 | 5.41 |

| 5 | -OCH₃ | 12.0 | 4.92 |

| 6 | -NO₂ | 2.5 | 5.60 |

This table is for illustrative purposes and does not represent actual data for this compound.

From such data, QSAR models can be developed. For example, a simple linear regression model might take the form:

pIC₅₀ = β₀ + β₁(Descriptor 1) + β₂(Descriptor 2) + ...

Where the descriptors could represent properties like:

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.

Molecular Weight (MW): A measure of the size of the molecule.

HOMO/LUMO energies: Quantum chemical descriptors related to the molecule's electronic properties.

Studies on N-benzyl benzimidazoles have provided insights into the role of the benzyl moiety. The substitution pattern on the benzyl ring can significantly influence activity. For instance, research on certain benzimidazole derivatives has shown that electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic environment of the entire molecule, thereby affecting its interaction with a biological target. nih.gov

Table 2: Key Physicochemical Descriptors Influencing Biological Activity in Imidazole Derivatives

| Descriptor | Influence on Activity | Rationale |

| Steric Fields | The size and shape of substituents can be critical. Bulky groups may cause steric hindrance with the receptor, or conversely, be required for optimal fitting. | |

| Electrostatic Fields | The distribution of charge in the molecule influences interactions with polar residues in a binding site. Electron-withdrawing or donating groups can be crucial. | |

| Hydrophobic Fields | Hydrophobic interactions are often key drivers of ligand-receptor binding. The hydrophobicity of substituents can significantly impact activity. | |

| Hydrogen Bond Donors/Acceptors | The presence and position of hydrogen bond donors and acceptors can lead to specific, high-affinity interactions with a biological target. |

This table summarizes general findings from QSAR studies on imidazole derivatives. rjptonline.orgnih.gov

In the context of this compound, the bromine atom at the ortho position of the benzyl ring would be a key focus of any QSAR study. Its electronic effect, steric bulk, and potential to form halogen bonds would be important descriptors to correlate with biological activity. The relative position of the bromo group (ortho, meta, or para) would also be expected to significantly alter the QSAR model, as seen in studies of other substituted aryl imidazoles. nih.gov

Mechanistic Investigations and Target Identification

Elucidation of Molecular Mechanisms of Action

The mechanism of action of a compound like 1-(2-Bromobenzyl)-1H-imidazole is anticipated to involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazole (B134444) ring, a common moiety in pharmacologically active compounds, allows for various molecular interactions, including hydrogen bonding and coordination with metal ions, which can be pivotal in enzyme inhibition or receptor binding. drugbank.commdpi.com The 2-bromobenzyl group can further influence the compound's binding affinity and specificity for its target.

Research on various imidazole derivatives has demonstrated their capacity to modulate key biochemical pathways. For instance, certain imidazole-based compounds have been shown to interfere with pathways critical for the proliferation of cancer cells. Studies on other novel imidazole derivatives have revealed their ability to downregulate the AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2, in myeloid leukemia cells. nih.gov Another study on a novel imidazole platinum(II) complex highlighted its role in inducing apoptosis through the modulation of NF-κB signaling pathways and the activation of autophagy via the p38 pathway, leading to an increase in Beclin-1 and LC3, and inhibition of mTOR. mdpi.com While these findings pertain to different imidazole structures, they suggest potential avenues for investigating the biochemical impact of this compound.

The interference with cellular signaling pathways is a common mechanism for bioactive small molecules. Imidazole derivatives have been identified as antagonists or inverse agonists for various receptors, thereby disrupting downstream signaling cascades. For example, a series of 1-(1-benzyl-1H-imidazol-5-yl)methanamine derivatives were developed as potent and selective histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists. Similarly, structure-activity relationship studies on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles have identified them as potent and selective alpha 2-adrenoceptor agonists. nih.gov These examples underscore the potential for the imidazole scaffold to interact specifically with cell surface receptors and modulate their activity.

Target Identification and Validation Strategies

Identifying the direct molecular targets of a small molecule is a critical step in understanding its mechanism of action. Several advanced strategies are employed for this purpose.

Proteomic and genomic approaches are powerful tools for unbiased target identification. Chemical proteomics can catalog the interactions between a small molecule and the entire proteome. sigmaaldrich.com This often involves immobilizing the compound of interest on a matrix to perform affinity chromatography, followed by mass spectrometry to identify the bound proteins. sigmaaldrich.com Genomic approaches, such as gene expression profiling after compound treatment, can also provide clues about the pathways and targets affected by the molecule.

Affinity-based probes are designed by chemically modifying the compound of interest to include a reactive group and a reporter tag. These probes can covalently label their target proteins within a complex biological sample, such as a cell lysate. The tagged proteins can then be identified using techniques like in-gel fluorescence scanning or mass spectrometry. The imidazole scaffold has been successfully incorporated into such probes for target identification.

Once potential targets are identified, their role in the compound's activity can be validated using genetic techniques. Methods like RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to reduce or eliminate the expression of the target protein. If the cells lacking the target protein show a diminished response to the compound, it provides strong evidence that the protein is a key mediator of the compound's effects. This approach helps to distinguish direct targets from off-target effects.

Mechanistic Studies on Specific Biological Activities

While direct mechanistic studies on this compound are not extensively available in the current body of scientific literature, the biological activities of this compound can be inferred by examining the established mechanisms of action of structurally similar imidazole derivatives. The presence of the imidazole core, substituted with a bromobenzyl group, suggests several potential biological targets.

A prominent anticancer strategy involving imidazole-based compounds is the inhibition of heme oxygenase-1 (HO-1). nih.govosti.gov HO-1 is an enzyme that is often overexpressed in various human cancers, and its increased activity is linked to poor prognoses. nih.gov The pro-oncogenic effects of HO-1 are attributed to its role in promoting angiogenesis, protecting cancer cells from oxidative stress, and regulating the immune response. nih.gov Consequently, the inhibition of HO-1 is considered a promising approach for cancer therapy. nih.govosti.gov

Imidazole-based compounds have been designed and synthesized as potent HO-1 inhibitors. nih.govacs.orgresearchgate.net The general pharmacophore for these inhibitors includes an iron-binding group, which is typically the imidazole ring that coordinates with the Fe(II) ion in the active site of HO-1, a hydrophobic portion, and a spacer connecting these two moieties. acs.org The bromobenzyl group in this compound would serve as the hydrophobic portion, contributing to the binding affinity of the compound to the enzyme.

The inhibition of HO-1 by these compounds can lead to an increase in reactive oxygen species (ROS) within cancer cells, thereby enhancing their sensitivity to conventional chemotherapeutic agents like doxorubicin (B1662922). nih.gov This synergistic effect suggests that HO-1 inhibitors could be valuable in combination therapies to improve treatment efficacy. nih.gov

Table 1: Anticancer Mechanisms of Imidazole-Based HO-1 Inhibitors

| Mechanism | Description | Potential Outcome for Cancer Cells |

| HO-1 Inhibition | Competitive or non-competitive binding to the heme oxygenase-1 enzyme, preventing the breakdown of heme. | Increased intracellular heme levels, leading to oxidative stress. |

| ROS Generation | The accumulation of heme and subsequent oxidative stress leads to the generation of reactive oxygen species. | Increased cellular damage and apoptosis. |

| Sensitization to Chemotherapy | By increasing oxidative stress, cancer cells become more susceptible to the cytotoxic effects of other anticancer drugs. | Enhanced efficacy of combination cancer therapies. |

| Anti-angiogenesis | Inhibition of HO-1 can interfere with the signaling pathways that promote the formation of new blood vessels required for tumor growth. | Reduced tumor growth and metastasis. |

This table is based on the general mechanisms of imidazole-based HO-1 inhibitors and not specifically on this compound.

Imidazole derivatives are a well-established class of antimicrobial agents. nih.govfrontiersin.org Their mechanism of action can vary depending on the specific structure of the compound and the target microorganism. One of the primary mechanisms involves the disruption of the microbial cell membrane. frontiersin.org The lipophilic nature of substituents on the imidazole ring, such as the bromobenzyl group, can facilitate the insertion of the molecule into the phospholipid bilayer of the cell membrane. This insertion can disrupt the membrane integrity, leading to the leakage of essential cellular components and ultimately cell death. frontiersin.org

Another key antimicrobial mechanism of certain imidazole compounds, particularly nitroimidazoles, involves the generation of reactive radical species within the microbial cell. nih.gov While this compound is not a nitroimidazole, the general principle of generating intracellular stress is a common theme. For some bacteria, imidazole derivatives can interfere with DNA replication and protein synthesis, further contributing to their antimicrobial effects.

Table 2: General Antimicrobial Mechanisms of Imidazole Derivatives

| Mechanism | Description | Effect on Microbe |

| Cell Membrane Disruption | Insertion into the lipid bilayer of the cell membrane, altering its fluidity and integrity. | Leakage of cytoplasmic contents, leading to cell lysis. |

| Inhibition of Ergosterol Synthesis | In fungi, inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. | Impaired cell membrane function and structure. |

| Generation of Reactive Radicals | Reduction of the imidazole compound within the microbial cell to produce cytotoxic radical species. | Damage to DNA, proteins, and other essential biomolecules. |

| Inhibition of Nucleic Acid Synthesis | Interference with the enzymes involved in the synthesis of DNA and RNA. | Cessation of cell growth and replication. |

This table outlines general mechanisms for imidazole derivatives and may not all be applicable to this compound.

Imidazoline (B1206853) receptors (IR) are a class of receptors that are distinct from adrenergic receptors and are implicated in a variety of physiological processes. nih.govwikipedia.org There are at least two main subtypes, I1-IR and I2-IR. The I2-imidazoline receptors are of particular interest in the context of neurodegenerative diseases such as Alzheimer's disease. nih.govwikipedia.org Alterations in the density of I2-IR have been observed in the brains of patients with neurodegenerative disorders. nih.gov

Ligands that selectively bind to I2-IR have shown neuroprotective effects in preclinical studies. nih.gov The exact mechanisms underlying these effects are still under investigation, but they are thought to involve the modulation of monoamine oxidase (MAO) activity, as I2-IR binding sites are located on the outer mitochondrial membrane and are associated with MAO. wikipedia.org By modulating MAO, these ligands can influence neurotransmitter levels and reduce oxidative stress, both of which are implicated in the pathology of neurodegenerative diseases.

Compounds with an imidazole or imidazoline core are known to bind to these receptors. nih.gov The structural features of this compound make it a candidate for interaction with I2-imidazoline receptors. The binding of such ligands to I2-IR can trigger signaling cascades that lead to a reduction in apoptosis (programmed cell death) and the modulation of oxidative stress, thereby conferring neuroprotection. nih.gov

Table 3: Potential Neuroprotective Mechanisms via I2-Imidazoline Receptor Modulation

| Mechanism | Description | Potential Therapeutic Effect |

| I2-IR Binding | Ligand binding to the I2-imidazoline receptor, which is often an allosteric site on monoamine oxidase. | Modulation of neurotransmitter metabolism and reduction of oxidative stress. |

| Neurotransmitter Regulation | By modulating MAO activity, I2-IR ligands can affect the levels of key neurotransmitters in the brain. | Amelioration of cognitive and behavioral symptoms in neurodegenerative diseases. |

| Anti-apoptotic Effects | Activation of signaling pathways that inhibit programmed cell death of neurons. | Preservation of neuronal cells and function. |

| Reduction of Oxidative Stress | Decreased production of reactive oxygen species from MAO-catalyzed reactions. | Protection of neurons from oxidative damage. |

This table describes the potential mechanisms related to I2-IR modulation by imidazole-like ligands and is not based on direct studies of this compound.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential inhibitory action of compounds like 1-(2-Bromobenzyl)-1H-imidazole against various enzymatic targets.

Molecular docking studies can elucidate the binding conformations and estimate the binding affinity of a ligand to a protein's active site. For imidazole-containing compounds, these studies are often employed to predict their potential as enzyme inhibitors. For instance, derivatives of imidazole (B134444) have been designed and studied as inhibitors of enzymes like aromatase and InhA, which are relevant in cancer and tuberculosis treatment, respectively. Docking algorithms can predict the binding energy, with lower values typically indicating a stronger, more stable interaction. In studies of similar heterocyclic compounds, docking scores have been used to rank potential inhibitors, with scores such as -9.0 kcal/mol indicating a strong binding affinity for the target enzyme. For a molecule like this compound, docking simulations would involve placing the molecule into the active site of a target protein to determine the most energetically favorable binding pose. The predicted binding affinity, often expressed in kcal/mol, provides a quantitative measure of how tightly the ligand is predicted to bind to the protein.

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are fundamental to the stability of the ligand-protein complex. For example, in the study of imidazole derivatives as potential antituberculosis agents, molecular docking has confirmed that these molecules can interact with key residues in the active site of the InhA enzyme. Similarly, research on other inhibitors has shown that interactions with specific residues like His41, Gly143, and Cys145 can be crucial for enzymatic inhibition. For this compound, the imidazole ring could act as a hydrogen bond acceptor, while the benzyl (B1604629) and bromo-substituted phenyl rings could engage in hydrophobic and pi-pi stacking interactions with nonpolar residues in the binding pocket.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into the stability and conformational changes of ligand-receptor complexes.

MD simulations are used to assess the stability of the binding pose predicted by molecular docking. By simulating the movement of atoms over a period, typically nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound within the active site. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to monitor the conformational stability of the protein and the ligand. A stable RMSD value over the course of the simulation suggests that the complex is in a stable conformation. For this compound, an MD simulation would reveal the flexibility of the molecule and the dynamic nature of its interactions with the protein, confirming the stability of the predicted binding mode.

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of a molecule.

Crystal structure analysis of a closely related compound, 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, reveals important geometric parameters. In this compound, the imidazole and phenyl rings are nearly perpendicular, with a dihedral angle of 87.71 (2)°. The structure is stabilized by C-H···Br hydrogen bonds and π-π stacking interactions between imidazole rings of adjacent molecules, with a centroid-centroid distance of 3.472 (6) Å. These experimental findings provide a valuable reference for theoretical calculations on this compound.

Quantum chemical calculations can optimize the molecular geometry and predict various properties. For instance, DFT methods are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.

Table 1: Selected Bond Lengths from a Related Imidazolium (B1220033) Compound This data is for 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, a structurally similar compound.

| Bond | Length (Å) |

|---|---|

| Br1—C7 | 1.901 (6) |

| N1—C1 | 1.319 (8) |

| N1—C3 | 1.381 (8) |

| N2—C1 | 1.321 (8) |

| N2—C2 | 1.378 (8) |

| C4—C5 | 1.493 (9) |

Source:

Table 2: Selected Bond Angles from a Related Imidazolium Compound This data is for 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, a structurally similar compound.

| Angle | Degree (°) |

|---|---|

| C1—N1—C3 | 108.9 (6) |

| C1—N2—C2 | 108.8 (6) |

| N1—C1—N2 | 108.9 (6) |

| N2—C2—C3 | 106.5 (6) |

| N1—C3—C2 | 106.9 (6) |

| N2—C4—C5 | 112.1 (5) |

Source:

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its stability, reactivity, and physical properties. Density Functional Theory (DFT) is a predominant computational method used to investigate these aspects. nih.govnih.gov By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and orbital energies of a molecule.

A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. irjweb.com Conversely, a small gap indicates higher reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govnih.gov These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting how a molecule will interact in a chemical reaction. For instance, studies on other bromo-imidazole derivatives have utilized DFT calculations to determine these parameters. irjweb.com

Table 1: Illustrative Global Reactivity Descriptors (Conceptual) Note: The following table illustrates the types of descriptors calculated for related molecules. Specific values for this compound are not available in the cited literature and would require a dedicated computational study.

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy needed to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron |

| Electronegativity | χ | (IP + EA) / 2 | Power to attract electrons |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron configuration |

| Chemical Softness | S | 1 / η | Measure of polarizability and reactivity |

| Electrophilicity Index | ω | χ² / (2η) | Global electrophilic nature of the molecule |

Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions within the molecule, providing deeper insight into its stability. dnrcollege.org

Spectroscopic Property Predictions

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. DFT calculations can simulate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with a good degree of accuracy. nih.govresearchgate.net

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing these predicted chemical shifts with experimental data can help confirm the proposed molecular structure. nih.gov While predicted spectra for this compound are not published, studies on related phenyl-imidazoles have shown good agreement between calculated and experimental NMR data. iucr.org

Similarly, theoretical vibrational frequencies can be calculated to predict a molecule's IR spectrum. These calculations identify the fundamental vibrational modes of the molecule. researchgate.net The computed frequencies are often systematically higher than experimental values due to the calculation being based on a harmonic oscillator model and being performed in a vacuum. Therefore, they are typically scaled by a factor to improve correlation with experimental results. researchgate.net Analysis of these vibrational modes helps in assigning the absorption bands observed in an experimental IR spectrum to specific functional groups and bond stretches within the molecule.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered for pharmaceutical development, its pharmacokinetic and toxicological profiles must be assessed. In silico ADMET prediction provides an early-stage, cost-effective method to screen drug candidates for potential liabilities. audreyli.comcosmosscholars.com Various computational models and web-based tools, such as SwissADME and ProTox, are used to predict these properties based on the molecule's structure. nih.govresearchgate.net

Toxicity Risk Assessment

Early assessment of toxicity is crucial to avoid late-stage failure in drug development. Computational toxicology models predict various toxicity endpoints, from acute toxicity (e.g., LD₅₀) to organ-specific toxicities (hepatotoxicity, cardiotoxicity) and mutagenicity (Ames test). nih.govnih.gov These predictions are made by comparing the chemical structure of the query compound to databases of known toxicants and applying quantitative structure-activity relationship (QSAR) models. nih.gov For instance, the ProTox-II server can predict oral toxicity in rodents and classify the compound into one of the GHS (Globally Harmonized System) toxicity classes. nih.gov Studies on other imidazole and benzimidazole (B57391) derivatives have used such tools to flag potential toxicological liabilities early in the discovery process. cosmosscholars.comresearchgate.net

Future Perspectives and Translational Research

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues is a cornerstone of modern drug discovery, aimed at refining a lead compound to maximize its therapeutic effects while minimizing off-target activity. For 1-(2-Bromobenzyl)-1H-imidazole, this process would involve systematic modifications to its core structure. The imidazole (B134444) ring is an electron-rich scaffold known to interact with a variety of biological targets, and the bromobenzyl group provides a key structural and electronic component that can be altered. frontiersin.org

Research into related heterocyclic compounds demonstrates the viability of this approach. For instance, structure-based drug design has been used to identify a "selectivity pocket" for phosphodiesterase 10A (PDE10A) inhibitors, allowing for the creation of highly potent and selective molecules. researchgate.net Similarly, the synthesis of novel celastrol-imidazole derivatives has led to compounds with enhanced inhibitory activity against the Hsp90-Cdc37 protein-protein interaction, a key target in cancer. nih.gov In one study, 28 new target compounds were synthesized, with the most potent one, compound 9, showing superior antiproliferation and covalent-binding ability compared to the parent compound, celastrol. nih.gov

The strategy often involves creating a series of related compounds and evaluating their structure-activity relationship (SAR). For example, a series of phenylpyrazolo[3,4-d]pyrimidine-based analogs were synthesized and tested against various cancer cell lines, revealing that specific chemical modifications dramatically influenced cytotoxic activity. mdpi.com These studies provide a blueprint for how analogues of this compound could be developed. By modifying substituents on the benzyl (B1604629) or imidazole rings, researchers can tune the compound's properties to achieve greater potency and selectivity for a specific biological target.

Table 1: Examples of Analogue Development Strategies for Imidazole-Containing Compounds

| Parent Scaffold/Compound | Development Strategy | Outcome | Reference |

|---|---|---|---|

| Dihydro-imidazobenzimidazole | Scaffold-based design and synthesis of inhibitors | Identified compound with moderate inhibitory activity but unfavorable brain penetration properties. | researchgate.net |

| Celastrol | Introduction of substituted imidazoles at the C-20 position | Resulted in a potent compound (9 ) with enhanced Hsp90-Cdc37 inhibition and in vivo tumor growth inhibition compared to the parent compound. | nih.gov |

| Phenylpyrazolo[3,4-d]pyrimidine | Synthesis of new aryl analogs with varied linkers and substitutions | Identified compounds with potent cytotoxicity and dual inhibitory effects on EGFR and VGFR2 enzymes. | mdpi.com |

Exploration of Combination Therapies

Cancer and other complex diseases often involve multiple biological pathways, making them difficult to treat with a single agent. mdpi.com Combination therapy, which involves using two or more drugs, is a promising strategy to enhance efficacy, overcome drug resistance, and reduce toxicity. mdpi.commdpi.com A future research direction for this compound would be to explore its potential in combination with existing therapeutic agents.

One approach is the development of hybrid drugs, where two distinct pharmacophores are linked by a spacer into a single molecule. mdpi.com This allows the hybrid to act on multiple targets simultaneously. mdpi.com This concept could be applied by linking the this compound moiety to another known anticancer agent.